B-[5-(2-pyrrolidinyl)-3-pyridinyl]Boronic acid
Overview
Description
Synthesis Analysis
Boronic acids and their esters, including B-[5-(2-pyrrolidinyl)-3-pyridinyl]Boronic acid, are highly valuable building blocks in organic synthesis . Protodeboronation of alkyl boronic esters is not well developed, but catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters has been reported . This process utilizes a radical approach and is paired with a Matteson–CH2–homologation .Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C9H13BN2O2. The molecule consists of a boronic acid group attached to a pyridinyl group, which is further connected to a pyrrolidinyl group.Chemical Reactions Analysis
Boronic acids and their esters are known for their role in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of the SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .Physical and Chemical Properties Analysis
This compound has a molecular weight of 192.03 g/mol. Boronic acids and their esters are only marginally stable in water . The kinetics of hydrolysis of some phenylboronic pinacol esters is dependent on the substituents in the aromatic ring . Also, the pH strongly influences the rate of the reaction, which is considerably accelerated at physiological pH .Scientific Research Applications
Molecular Sensing and Recognition
Boronic acids, including derivatives similar to B-[5-(2-pyrrolidinyl)-3-pyridinyl]Boronic acid, have been integrated into molecular sensing systems. For instance, the interaction of boronic acids with pyridine nitrogen can lead to the design of visualized sensing systems for saccharides, where changes in color indicate the presence of saccharides. The interaction enhances the sensitivity and selectivity of the sensing mechanism (Koumoto, Takeuchi & Shinkai, 1998).
Catalysis and Polymerization
Boronic acids are known for their versatility in catalysis. For example, they are involved in highly enantioselective aza-Michael additions and have shown promise in enhancing the reactivity of other molecules, indicating their potential in creating densely functionalized cyclohexanes (Hashimoto, Gálvez & Maruoka, 2015). Additionally, boronic acids are investigated for their role in living ring-opening polymerization, showing potential as metal-free biocatalysts for synthesizing polymers (Ren et al., 2015).
Supramolecular Chemistry and Coordination Polymers
Boronic acids are key components in the formation of complex molecular structures. They contribute to the formation of dinuclear complexes and molecular boxes, exhibiting unique structural properties and potential applications in molecular engineering and design (Dreos et al., 2001). Furthermore, they are used to create macrocycles and coordination polymers, illustrating their ability to form diverse supramolecular aggregates and complexes (Salazar-Mendoza et al., 2013).
Chemical Synthesis and Reactions
Boronic acids play a significant role in chemical synthesis and reactions. They are instrumental in Suzuki cross-coupling reactions, allowing the synthesis of functionalized heteroarylpyridine derivatives and contributing to the formation of novel ring systems (Smith et al., 2008). They are also crucial in the design and synthesis of boronic-acid-labeled molecules, which have potential applications in molecular biology and pharmacology (Lin et al., 2007).
Crystal Synthesis and Structural Analysis
The salts of pyridinium boronic acids are used in crystal synthesis, showing the ability to form hydrogen-bonded supermolecules and demonstrating unique structural properties (Kara et al., 2006). These compounds offer insights into crystallography and material science, providing a deeper understanding of molecular interactions and assembly.
Mechanism of Action
The mechanism of action of boronic acids and their esters in chemical reactions often involves transmetalation . In the context of the Suzuki–Miyaura coupling, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Safety and Hazards
While specific safety data for B-[5-(2-pyrrolidinyl)-3-pyridinyl]Boronic acid was not found, general safety data for boronic acids indicate that they can cause skin and eye irritation and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Properties
IUPAC Name |
(5-pyrrolidin-2-ylpyridin-3-yl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BN2O2/c13-10(14)8-4-7(5-11-6-8)9-2-1-3-12-9/h4-6,9,12-14H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGKKWWWIOOMLQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1)C2CCCN2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.